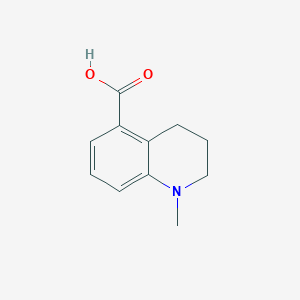
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Structure:C11H11NO3
This compound belongs to the class of tetrahydroquinoline derivatives and exhibits interesting properties due to its fused ring system. Let’s explore further!
Métodos De Preparación
Synthetic Routes:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be synthesized via various methods, including multicomponent reactions. One such approach involves the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Specific reaction conditions and reagents depend on the chosen synthetic route.
Industrial Production::
Análisis De Reacciones Químicas
Reactivity:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo several types of reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the carbonyl group yields corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the carboxylic acid group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the corresponding alcohol, while oxidation forms carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: Potential use in fine chemicals and materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, impacting cellular pathways.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
1178265-22-9 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-methyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-7-3-5-8-9(11(13)14)4-2-6-10(8)12/h2,4,6H,3,5,7H2,1H3,(H,13,14) |
Clave InChI |
YVGNRHRSKQPYIY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C(C=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

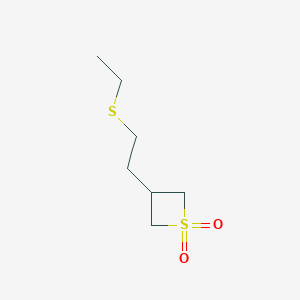
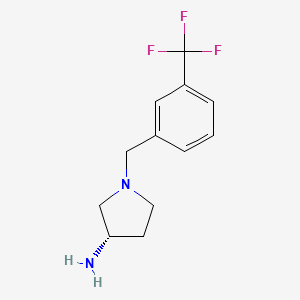
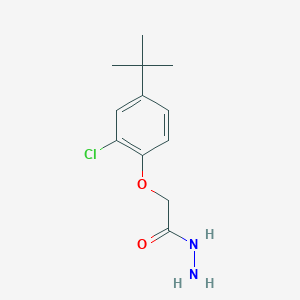
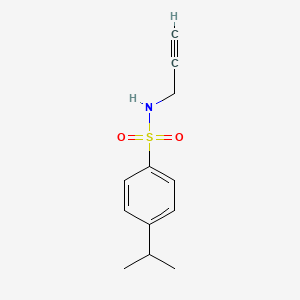
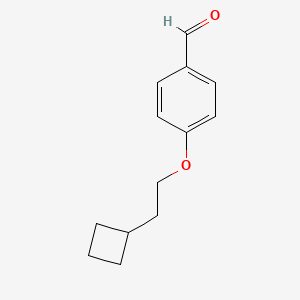

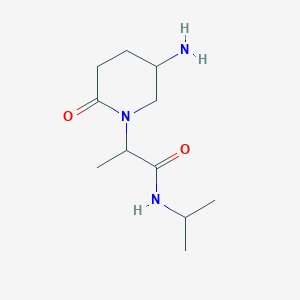
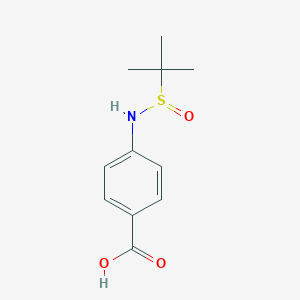
![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)

![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)
